molecular formula C14H18O6 B1294368 Ethyl 3,4,5-trimethoxybenzoylacetate CAS No. 3044-56-2

Ethyl 3,4,5-trimethoxybenzoylacetate

Cat. No.: B1294368
CAS No.: 3044-56-2
M. Wt: 282.29 g/mol
InChI Key: VEYNISLTHXQSGU-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxybenzoylacetate is an organic compound with the molecular formula C14H18O6. It is a white crystalline powder known for its applications in various fields of chemistry and biology. The compound is characterized by the presence of an ethyl ester group, a ketone group, and a trimethoxyphenyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4,5-trimethoxybenzoylacetate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-trimethoxybenzoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,4,5-trimethoxybenzoylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
  • Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate
  • Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)butanoate

Uniqueness

Ethyl 3,4,5-trimethoxybenzoylacetate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-5-20-13(16)8-10(15)9-6-11(17-2)14(19-4)12(7-9)18-3/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYNISLTHXQSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184524
Record name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3044-56-2
Record name Ethyl (3,4,5-trimethoxybenzoyl)acetate
Source CAS Common Chemistry
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Record name Ethyl (3,4,5-trimethoxybenzoyl)acetate
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Record name 3044-56-2
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Record name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate
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Record name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate
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Record name ETHYL (3,4,5-TRIMETHOXYBENZOYL)ACETATE
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Q & A

Q1: What is the molecular structure of Ethyl 3,4,5-trimethoxybenzoylacetate and how does it influence its crystal packing?

A1: this compound, also known as Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate, has the molecular formula C14H18O6 []. Its crystal structure reveals that the molecules are linked into a three-dimensional network. This network formation is driven by a combination of C—H⋯O hydrogen bonds along with C—H⋯π and π–π interactions []. These interactions contribute to the stability and packing arrangement of the molecule in the solid state.

Q2: Can this compound be used as a building block for synthesizing other compounds?

A2: Yes, this compound has been successfully utilized in the synthesis of a potent platelet activating factor []. The synthesis involved readily available starting materials: acetovanillone and this compound. This example highlights the compound's utility as a valuable building block in organic synthesis.

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